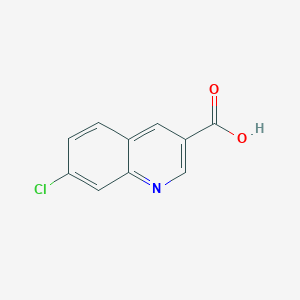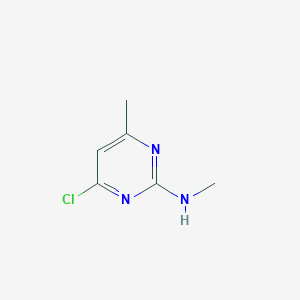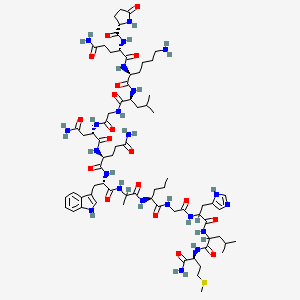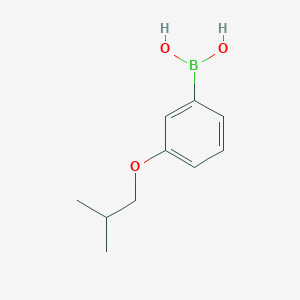![molecular formula C14H23N3 B1591811 [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine CAS No. 884507-52-2](/img/structure/B1591811.png)
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Übersicht
Beschreibung
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is Choline kinase alpha (ChoKα) . ChoKα is an enzyme involved in the synthesis of phospholipids and plays key roles in regulation of cell proliferation, oncogenic transformation, and human carcinogenesis .
Mode of Action
This compound interacts with its target, ChoKα, by binding to it . This interaction results in the inhibition of ChoKα, which in turn leads to a decrease in phosphocholine levels .
Biochemical Pathways
The inhibition of ChoKα by this compound affects the phospholipid synthesis pathway . This results in a decrease in phosphocholine levels, which are crucial for cell membrane integrity and signaling .
Pharmacokinetics
It is suggested that the compound exhibits dose-dependent activity, indicating that its absorption, distribution, metabolism, and excretion (adme) properties may allow for sufficient bioavailability .
Result of Action
The action of this compound results in a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis in cancer cell lines at low micromolar concentrations .
Biochemische Analyse
Biochemical Properties
The compound [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine interacts with the enzyme choline kinase alpha-1 . This interaction is crucial as it leads to a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Cellular Effects
In cellular context, this compound has been observed to influence cell function by inhibiting cell growth and inducing apoptosis . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism through its interaction with choline kinase alpha-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme choline kinase alpha-1 . This binding interaction leads to the inhibition of the enzyme, resulting in a decrease in phosphocholine levels and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Metabolic Pathways
Given its interaction with choline kinase alpha-1 , it may influence the phosphatidylcholine biosynthesis pathway.
Eigenschaften
IUPAC Name |
[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZGQUKWNQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594627 | |
| Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-52-2 | |
| Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)





![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)


